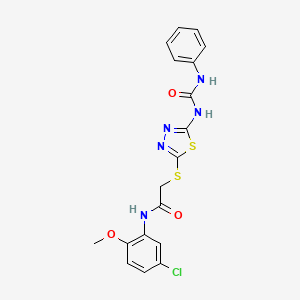

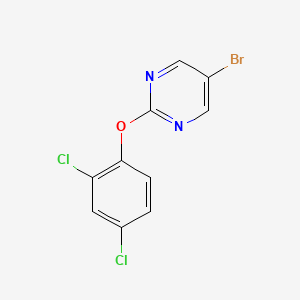

![molecular formula C14H10N6 B2678757 7-[4-(1H-imidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 320416-54-4](/img/structure/B2678757.png)

7-[4-(1H-imidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

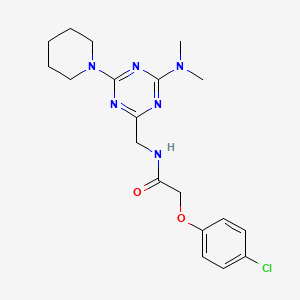

“7-[4-(1H-imidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C14H10N6. It has a molecular weight of 262.27 . This compound is part of the imidazole group, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, one study developed four facile and efficient one-step procedures for the synthesis of 5-phenyl-, 6-phenyl- and 7-phenyl-2-amino-triazolo pyrimidines .

Molecular Structure Analysis

The molecular structure of “this compound” includes a triazolo[1,5-a]pyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring . The compound also contains an imidazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms .

Physical And Chemical Properties Analysis

“this compound” is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

- Synthesis Techniques : Research has developed efficient synthesis methods for related triazolopyrimidine derivatives, utilizing catalytic amounts of thiamine hydrochloride in water, highlighting an environmentally benign approach with improved yields (Liu, Lei, & Hu, 2012). Similarly, novel strategies for constructing the triazolopyrimidine skeleton through metal-free oxidative N-N bond formation have been introduced, showcasing the potential for synthesizing biologically important compounds efficiently (Zheng et al., 2014).

Biological Activities

- Antitumor and Antimicrobial Properties : The synthesis of pyrazolo[1,5-a]pyrimidines and other derivatives has demonstrated significant in vitro antitumor activity, particularly against the MCF-7 cell line, along with high antimicrobial and antioxidant activities. This suggests the therapeutic potential of these compounds in cancer treatment and infection control (Farag & Fahim, 2019). Additionally, certain triazolopyrimidine derivatives have shown potent antimicrobial effects, underscoring their value in developing new antimicrobial agents (Abdelhamid, Sayed, & Zaki, 2007).

Agricultural Applications

- Insecticidal Agents : Some newly synthesized sulfonamide thiazole derivatives incorporating the triazolopyrimidine moiety have exhibited potent insecticidal effects against the cotton leafworm, Spodoptera littoralis, providing a promising avenue for agricultural pest management (Soliman et al., 2020).

Mechanistic Insights and Synthetic Pathways

- Generation and Transformation of N-ylides : Studies have explored the generation of triazolopyrimidine N-ylides and their subsequent reactions, offering insight into novel synthetic pathways that could be leveraged for creating diverse heterocyclic compounds with potential pharmacological applications (Hori et al., 1985).

Green Chemistry Approaches

- Eco-friendly Synthesis : Emphasizing the importance of sustainable chemistry, researchers have developed solvent-free, high-yield synthesis methods for triazolopyrimidines, showcasing the industry's move towards more environmentally friendly synthetic approaches (He et al., 2015).

Direcciones Futuras

Future research could focus on further hit-to-lead optimization studies. For instance, one study revealed that the replacement of the purine ring with the triazolo pyridin-6-yl moiety in a similar compound could significantly boost in vitro biological activity while maintaining physicochemical properties in promising ranges .

Propiedades

IUPAC Name |

7-(4-imidazol-1-ylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N6/c1-3-12(19-8-7-15-10-19)4-2-11(1)13-5-6-16-14-17-9-18-20(13)14/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDOMICGOLUNVAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NC3=NC=NN23)N4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

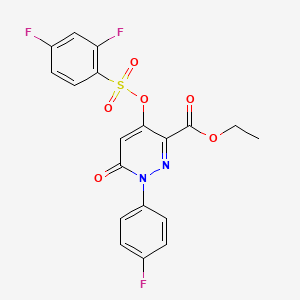

![N-(4-ethoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2678680.png)

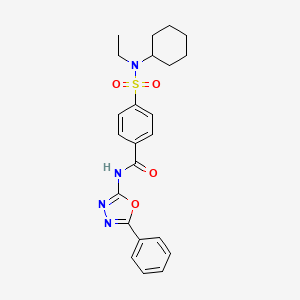

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(o-tolyl)acetamide](/img/structure/B2678682.png)

![5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2678685.png)

![N-(2-chlorophenyl)-2-[4-(3,4-dimethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2678687.png)

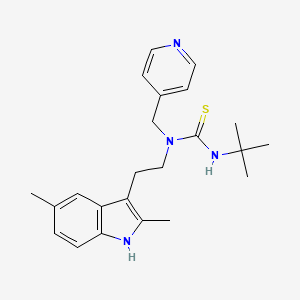

![N-(4-isopropylbenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2678693.png)